3-Cyclopropyloxan-3-amine;hydrochloride
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Overview
Description
3-Cyclopropyloxan-3-amine;hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is a hydrochloride salt form of 3-cyclopropyloxan-3-amine, which is a derivative of oxane (tetrahydropyran) with a cyclopropyl group attached to the third carbon and an amine group also attached to the third carbon. This compound is typically found in a powdered form and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyloxan-3-amine;hydrochloride can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a cyclopropyl halide with an oxane derivative. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is then purified through crystallization or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyloxan-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Oximes or nitroso compounds.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
3-Cyclopropyloxan-3-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclopropyloxan-3-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The cyclopropyl group may also contribute to the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropylamine;hydrochloride: Similar in structure but with a chlorine atom instead of a cyclopropyl group.
Cyclopropylamine: Lacks the oxane ring, making it less complex.
Oxan-3-amine: Similar but without the cyclopropyl group.
Uniqueness
3-Cyclopropyloxan-3-amine;hydrochloride is unique due to the presence of both the cyclopropyl group and the oxane ring, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3-cyclopropyloxan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-8(7-2-3-7)4-1-5-10-6-8;/h7H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLWHYLXTSLSTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(C2CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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